![molecular formula C15H16N2 B13388794 5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole](/img/structure/B13388794.png)
5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole is a complex organic compound that features both an indene and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the indene derivative, which is then subjected to a series of reactions to introduce the imidazole ring. Key steps include:
Formation of the Indene Derivative: This involves the alkylation of a suitable precursor to introduce the ethylidene and methyl groups.
Cyclization: The indene derivative undergoes cyclization to form the indene ring.
Imidazole Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3Z)-5-Hydroxy-3-methyl-3-penten-1-yl]-1,4a-dimethyl-6-methylenedecahydro-1-naphthalenecarboxylic acid
- (3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Uniqueness
5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole is unique due to its combination of an indene and an imidazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-(3-ethylidene-2-methyl-1H-inden-2-yl)-1H-imidazole |
InChI |
InChI=1S/C15H16N2/c1-3-13-12-7-5-4-6-11(12)8-15(13,2)14-9-16-10-17-14/h3-7,9-10H,8H2,1-2H3,(H,16,17) |
InChI Key |
ZTGYIAGYEHXAFH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C2=CC=CC=C2CC1(C)C3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)
![(2R)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13388727.png)
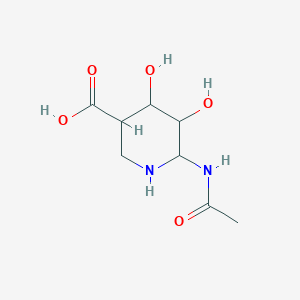
![(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B13388734.png)
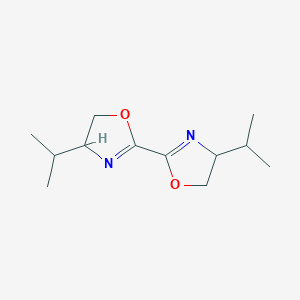
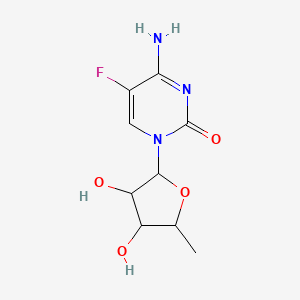
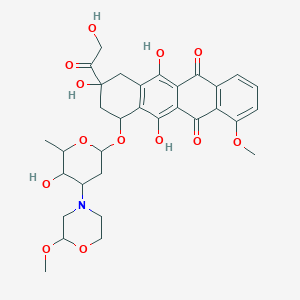
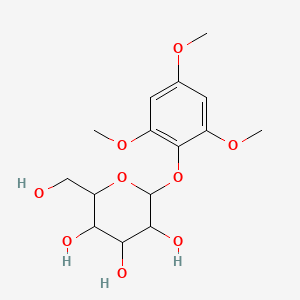
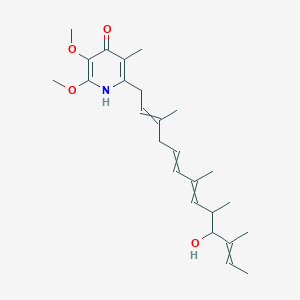
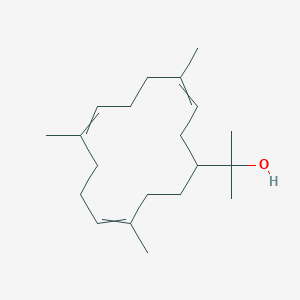
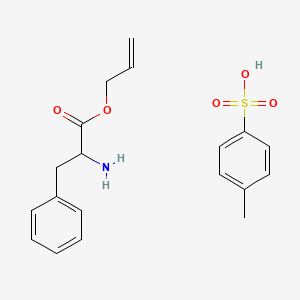
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine](/img/structure/B13388783.png)
![(1R,2R,4R,5R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13388796.png)
